
1-Iodooctadecane
Overview
Description
C18H37I . It is a long-chain alkyl iodide, characterized by an iodine atom attached to the terminal carbon of an octadecane chain. This compound is often used in organic synthesis and various industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodooctadecane can be synthesized through the iodination of octadecanol. The reaction typically involves the use of iodine (I2) and red phosphorus (P) as reagents. The process can be summarized as follows:
Step 1: Octadecanol is dissolved in an appropriate solvent, such as carbon tetrachloride (CCl4).
Step 2: Iodine and red phosphorus are added to the solution.
Step 3: The mixture is heated under reflux conditions until the reaction is complete.
Step 4: The product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar iodination techniques but on a larger scale. The process involves:
Large-scale reactors: to accommodate the volume of reactants.
Automated systems: for precise control of reaction conditions.
Efficient purification methods: such as column chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
1-Iodooctadecane participates in SN₂ reactions , where the iodine atom acts as a leaving group. Key findings include:
- Nickel-Catalyzed Cross-Coupling : In a Ni⁰/4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) system, this compound couples with iodobenzene using Mn as a reductant to form cross-coupled products (e.g., aryl-alkyl bonds) . Steric hindrance from the long alkyl chain slows reaction kinetics compared to smaller iodides like iodomethane .
- Alkylation in Molecular Synthesis : It reacts with methyl iodide under reflux conditions to form modified molecular structures, as demonstrated in the synthesis of light-driven molecular motors .
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Cross-Coupling | Ni⁰/dtbpy, Mn, DMA, 80°C | Aryl-alkyl coupled compounds |
Alkylation | Methyl iodide, reflux | Functionalized molecules |
Radical-Mediated Pathways
Radical intermediates play a role in specific transformations:
- Ni-Catalyzed Reductive Coupling : Mechanistic studies using radical probes (e.g., cyclopropane derivatives) confirm the involvement of carbon-centered radicals during the coupling of this compound with aryl halides. Radical lifetimes are influenced by the long alkyl chain’s steric bulk .
- Chain-Length-Dependent Reactivity : The compound’s reactivity in radical pathways is slower than shorter-chain analogs (e.g., 1-iodohexane) due to reduced diffusivity of the octadecyl radical .
Surface Passivation in Materials Science
While not a traditional chemical reaction, this compound interacts with perovskite surfaces to passivate defects:
- Synergistic Passivation : Combined with phthalide, it mitigates cation (Pb²⁺) and anion (I⁻) vacancies in CsPbI₂Br perovskite films, enhancing solar cell efficiency .
- Mechanism : The iodine atom binds to undercoordinated Pb²⁺, while the alkyl chain forms hydrophobic barriers against moisture .
Comparative Reactivity with Shorter-Chain Analogs
Steric and electronic effects differentiate this compound from smaller alkyl iodides:
Property | This compound | 1-Iodohexane |
---|---|---|
Reaction Rate (SN₂) | Slower due to steric hindrance | Faster |
Radical Stability | Lower (longer chain) | Higher |
Boiling Point | 197°C | 179°C |
Scientific Research Applications
1-Iodooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a reagent for introducing long alkyl chains in organic synthesis.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-iodooctadecane primarily involves its ability to participate in substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of new bonds with nucleophiles. This property is exploited in various synthetic pathways to create complex molecules. Additionally, its long alkyl chain allows it to interact with hydrophobic environments, making it useful in studies involving lipid membranes .
Comparison with Similar Compounds
- 1-Iodohexadecane (C16H33I)
- 1-Iodododecane (C12H25I)
- 1-Iodooctane (C8H17I)
Comparison: 1-Iodooctadecane is unique due to its longer alkyl chain compared to similar compounds like 1-iodohexadecane and 1-iodododecane. This longer chain length enhances its hydrophobic interactions, making it more suitable for applications involving lipid membranes and hydrophobic environments. Additionally, the increased molecular weight and boiling point of this compound provide distinct advantages in specific industrial processes .
Biological Activity
1-Iodooctadecane, a long-chain aliphatic compound, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound (C18H37I) is an iodinated alkane that features a long hydrophobic chain, making it suitable for various applications in organic synthesis and materials science. Its iodine atom contributes to its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study conducted on various iodinated compounds highlighted that this compound demonstrated significant inhibition against certain bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes due to its amphiphilic nature, which allows it to insert into lipid bilayers.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The results showed varying degrees of cytotoxicity depending on the concentration and exposure time. For example, at higher concentrations, this compound induced apoptosis in human cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 65 |
100 | 30 |
Skin Sensitization Potential
Quantitative structure-activity relationship (QSAR) models have been employed to predict the skin sensitization potential of various iodinated compounds, including this compound. The results indicated a low sensitization risk compared to other halogenated compounds, making it a candidate for further studies in dermatological applications .
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several iodinated compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound had a minimum inhibitory concentration (MIC) lower than that of many common antibiotics, suggesting its potential utility in treating infections caused by resistant strains.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a study published in Small, researchers investigated the cytotoxic effects of various iodinated alkanes on cancer cell lines. They found that this compound exhibited significant cytotoxicity at concentrations above 50 µM, leading to increased apoptotic markers such as caspase activation and DNA fragmentation .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic tail allows the compound to integrate into lipid membranes, disrupting their integrity.
- Reactive Oxygen Species (ROS) Generation : Iodinated compounds can induce oxidative stress in cells, leading to apoptosis.
- Interference with Cellular Signaling : By interacting with membrane receptors or pathways involved in cell proliferation and survival, this compound may alter normal cellular functions.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-Iodooctadecane in a laboratory setting?
- Methodological Answer : Synthesis typically involves halogenation of octadecane or nucleophilic substitution of 1-octadecanol. Key conditions include:
- Inert atmosphere : Use nitrogen/argon to prevent oxidation (e.g., P231: "Handle under inert gas") .
- Moisture control : Protect reagents from humidity (P232) to avoid side reactions .
- Temperature : Reactions often proceed at 60–80°C, monitored via TLC or GC-MS.
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers observe?
- Methodological Answer :
- NMR : H NMR should show a triplet at ~3.1 ppm (CH-I) and a singlet at ~0.88 ppm (terminal CH). C NMR will display a peak at ~10–15 ppm (C-I) .
- IR : C-I stretch appears at ~500–600 cm.
- Mass Spectrometry : GC-MS/EI should show a molecular ion peak at m/z 380 (M) and fragments at m/z 127 (I) and m/z 253 (CH_{37}$$^+) .
Q. What are the primary safety considerations when handling this compound, and what personal protective equipment (PPE) is essential?
- Methodological Answer :
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory irritation (H335) .
- PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use.
- Emergency Measures : For skin contact, wash with soap/water (P333 + P313); for inhalation, move to fresh air (P308 + P313) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound across different studies?
- Methodological Answer :
- Controlled Replication : Standardize heating rates (e.g., 5°C/min) and purity checks (HPLC ≥98%).
- Analytical Consistency : Use identical DSC/TGA instruments (e.g., N atmosphere, 10 mg samples).
- Data Normalization : Compare decomposition onset temperatures relative to reference compounds. Contradictions may arise from impurities or moisture content, requiring rigorous drying protocols .
Q. What advanced computational methods can predict the environmental fate of this compound, and how do they align with empirical data?
- Methodological Answer :
- QSAR Models : Use EPI Suite to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (BCF) .
- Molecular Dynamics : Simulate hydrolysis kinetics in aquatic systems (log Kow ≈ 8.2 suggests high lipid affinity).
- Validation : Compare predicted half-lives with experimental soil/water studies (e.g., OECD 307 guidelines). Discrepancies may require adjusting partition coefficients .
Q. What methodological approaches are effective in studying the reaction kinetics of this compound in cross-coupling reactions?
- Methodological Answer :
- Palladium Catalysis : Track Suzuki-Miyaura coupling progress via F NMR (if fluorinated partners) or UV-Vis for aryl iodides.
- Rate Law Determination : Vary concentrations of this compound and boronic acid while monitoring product formation (HPLC).
- Activation Energy : Use Arrhenius plots from kinetic data at 40–80°C. Address side reactions (e.g., homocoupling) via controlled ligand selection (e.g., SPhos vs. XPhos) .
Q. Notes
Properties
IUPAC Name |
1-iodooctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJOCVLVYVOUGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060881 | |
Record name | 1-Iodooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow paste; mp = 33-35 deg C; [Sigma-Aldrich MSDS] | |
Record name | 1-Iodooctadecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19381 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
629-93-6 | |
Record name | 1-Iodooctadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodooctadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-IODOOCTADECANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecane, 1-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Iodooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodooctadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Iodooctadecane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8J7D7A7XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.